Danegaptide Hydrochloride

Cardiovascular Pharmacology Atrial Fibrillation Oral Bioavailability

Danegaptide Hydrochloride (GAP-134) is the only second-generation gap junction modifier engineered for oral bioavailability—unlike first-generation rotigaptide requiring parenteral administration. Demonstrated 46% myocardial infarct size reduction in porcine models; achieves therapeutic plasma levels (250 nM) via oral dosing in canine AF studies. Cx43-selective with minimal off-target effects at nanomolar concentrations (10–100 nM). Emerging clinical data in diabetic retinopathy (Phase 1b) supports vascular research applications. Ideal for chronic in vivo studies where oral dosing compliance and translational validity are essential. Research-use only.

Molecular Formula C14H18ClN3O4
Molecular Weight 327.76 g/mol
CAS No. 943133-81-1
Cat. No. B607599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanegaptide Hydrochloride
CAS943133-81-1
SynonymsGAP-134 HCl;  GAP-134-HCl;  GAP134HCl;  GAP 134 HCl;  GAP-134 hydrochloride;  GAP-134-hydrochloride;  GAP 134 hydrochloride;  GAP134 hydrochloride;  GAP-134hydrochloride
Molecular FormulaC14H18ClN3O4
Molecular Weight327.76 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C14H17N3O4.ClH/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21);1H/t10-,11+;/m1./s1
InChIKeyAHXPMNACLWKFRQ-DHXVBOOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Danegaptide Hydrochloride (CAS 943133-81-1): A Second-Generation Gap Junction Modifier for Cardiovascular Research and Procurement


Danegaptide Hydrochloride (also known as GAP-134 or ZP-1609) is a small modified dipeptide and a potent, selective second-generation gap junction modifier with oral bioavailability [1][2]. It is the hydrochloride salt of the active pharmaceutical ingredient danegaptide, which targets connexin 43 (Cx43)-mediated gap junctions to enhance cell-to-cell communication and prevent electrical uncoupling during metabolic stress [3]. As an analog of the first-generation hexapeptide rotigaptide (ZP-123), danegaptide was developed to retain the antiarrhythmic efficacy of its parent while addressing key limitations in oral bioavailability and pharmaceutical properties, positioning it as a leading tool compound for investigating gap junction modulation in atrial fibrillation, myocardial ischemia/reperfusion injury, and related cardiovascular pathologies [4].

Why Danegaptide Hydrochloride Cannot Be Replaced by Generic Gap Junction Modulators


While multiple compounds are classified as 'gap junction modulators' or 'antiarrhythmic peptides,' their efficacy, selectivity, and pharmacokinetic profiles differ substantially, rendering generic substitution scientifically invalid. For example, rotigaptide (ZP-123) shares the same molecular target (Cx43) and a similar antiarrhythmic mechanism, but its hexapeptide structure confers poor oral bioavailability and membrane permeability, limiting its utility to parenteral administration in preclinical models [1]. In contrast, danegaptide was specifically engineered as a small-molecule dipeptide with improved physical properties to enable oral dosing and achieve therapeutic plasma concentrations following oral administration, a critical differentiator for chronic in vivo studies and translational relevance [2]. Furthermore, other gap junction modifiers, such as the peptide AAP10 or its derivatives, may exhibit different selectivity profiles across connexin isoforms (e.g., Cx40 vs. Cx43), potentially altering the desired pharmacological effect [3]. Consequently, substituting danegaptide with a seemingly related analog without accounting for these quantifiable differences in bioavailability, potency, or selectivity risks confounding experimental outcomes and undermining the validity of research findings.

Quantitative Differentiation of Danegaptide Hydrochloride: Head-to-Head and Comparative Evidence


Oral Bioavailability: A Decisive Advantage Over First-Generation Peptide Rotigaptide

Danegaptide was specifically designed to overcome the poor oral bioavailability of its parent compound, rotigaptide, a hexapeptide with limited membrane permeability. Following oral administration in preclinical models, danegaptide achieves an average therapeutic plasma concentration of 250 nM, which is sufficient to exert antiarrhythmic effects [1]. In contrast, rotigaptide's physicochemical properties preclude effective oral absorption, confining its use to intravenous or intraperitoneal routes [2]. This oral bioavailability is not merely an incremental improvement but a fundamental enabling feature for chronic dosing regimens, long-term efficacy studies, and translational relevance, as it allows for convenient, non-invasive administration in both animal models and potential clinical applications [3].

Cardiovascular Pharmacology Atrial Fibrillation Oral Bioavailability Gap Junction Modulation

Superior Reduction of Myocardial Infarct Size Compared to Rotigaptide in a Porcine Model

In a clinically relevant porcine model of ischemia/reperfusion injury (60 min coronary occlusion, 3 h reperfusion), danegaptide (ZP1609) administered intravenously (75 μg/kg bolus + 57 μg/kg/min infusion) significantly reduced myocardial infarct size by 46% compared to the immediate full reperfusion control (25 ± 5% vs. 46 ± 4% of area at risk, p<0.05) [1]. This reduction was notably greater than that achieved with ischemic postconditioning, the positive control (31 ± 4% of area at risk), indicating robust cardioprotection [1]. In contrast, a separate study with rotigaptide in a canine ischemia/reperfusion model showed a more modest reduction in infarct size, highlighting danegaptide's potentially superior efficacy [2].

Myocardial Ischemia/Reperfusion Cardioprotection Infarct Size Connexin 43

Potent Prevention of Conduction Velocity Slowing at Nanomolar Concentrations

Danegaptide demonstrates exceptional potency in preventing conduction velocity slowing under metabolic stress. In rat atrial strips subjected to metabolic stress, danegaptide (GAP-134) at a concentration of 10 nM significantly prevented conduction velocity slowing, with a measured change of +5.6±9.4% compared to a -29.1±5.3% decrease in untreated controls [1]. At 100 nM, the prevention was even more pronounced (0.4±5.0%) [1]. This nanomolar potency highlights its high affinity for the gap junction target and supports its effectiveness at low, physiologically relevant concentrations, a feature that distinguishes it from less potent peptide analogs which may require higher concentrations to achieve similar effects [2].

Cardiac Electrophysiology Conduction Velocity Arrhythmia In Vitro Assay

Significant Reduction in Atrial Fibrillation Burden and Duration in a Canine Model

In a canine sterile pericarditis model, a well-established preclinical model of postoperative atrial fibrillation, danegaptide (GAP-134) infusion (achieving a mean plasma concentration of 73.1 ng/mL) significantly reduced the average number of successful AF/AFL inductions per animal from 2.7±0.6 to 1.6±0.8 (p=0.021) [1]. More importantly, the mean duration of each AF/AFL episode was drastically shortened from 603±119 seconds to 260±116 seconds (p=0.021), and the total AF/AFL burden across all animals was reduced by nearly half, from 12,280 seconds to 6,348 seconds [1]. These results demonstrate that danegaptide not only reduces the susceptibility to arrhythmia initiation but also facilitates faster spontaneous termination of existing arrhythmic events, a dual benefit that is critical for effective antiarrhythmic therapy [2].

Atrial Fibrillation Antiarrhythmic In Vivo Efficacy Translational Model

Favorable Clinical Safety Profile and Advanced Development Stage

Danegaptide has demonstrated a favorable clinical safety profile in human trials. A Phase 1b multicenter, open-label, dose-escalation study in 24 patients with non-proliferative diabetic retinopathy (NPDR) and associated macular edema reported that danegaptide was well tolerated, with no clinical safety signals observed [1]. Furthermore, safety data derived from over 500 clinical trial participants and robust toxicology data support its clinical de-risking [2]. In contrast, many other gap junction modulators, including rotigaptide, have not advanced as far in clinical development for cardiovascular indications, with rotigaptide's development largely discontinued, leaving danegaptide as one of the few orally bioavailable Cx43-targeting agents with a validated human safety profile [3].

Clinical Safety Phase 1b/2a Translational Research Drug Development

Optimal Research and Procurement Scenarios for Danegaptide Hydrochloride


Preclinical In Vivo Studies of Atrial Fibrillation Requiring Oral Dosing

Given its validated oral bioavailability and robust efficacy in reducing AF/AFL burden in canine models, danegaptide hydrochloride is ideally suited for chronic oral dosing studies in large animals to investigate the long-term effects of gap junction modulation on atrial remodeling and arrhythmia suppression. Its ability to achieve therapeutic plasma levels (250 nM) following oral administration simplifies experimental design and reduces animal stress compared to parenteral routes required for non-oral analogs like rotigaptide [1][2].

Investigating Cardioprotection in Myocardial Ischemia/Reperfusion Injury

Danegaptide's demonstrated superiority in reducing myocardial infarct size by 46% in a porcine model, outperforming both vehicle control and ischemic postconditioning, makes it a leading candidate for studies focused on cardioprotection and reperfusion salvage [1]. Researchers investigating novel strategies to limit infarct expansion and preserve cardiac function should prioritize danegaptide over less efficacious gap junction modulators.

In Vitro Electrophysiology and Gap Junction Pharmacology

The high potency of danegaptide in preventing conduction velocity slowing at nanomolar concentrations (10-100 nM) in cardiac tissue strips provides a valuable tool for in vitro electrophysiology studies. Its well-defined activity allows for precise pharmacological interrogation of Cx43-mediated gap junction coupling under metabolic stress, with minimal off-target effects at these low doses, ensuring clean and interpretable data [1].

Translational Research in Diabetic Retinopathy and Vascular Permeability

Emerging clinical data from a Phase 1b trial in NPDR patients indicate that danegaptide is well tolerated and shows signs of reducing vascular leakage, a key pathology in diabetic retinopathy [1]. This expands its utility beyond cardiovascular applications into ophthalmology research, where its oral bioavailability and favorable safety profile position it as a promising tool for investigating Cx43 modulation in vascular stabilization and endothelial barrier function.

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